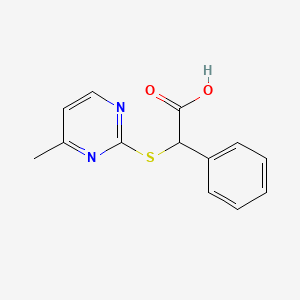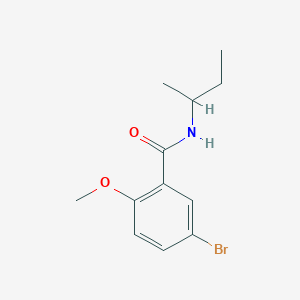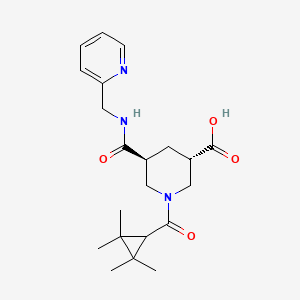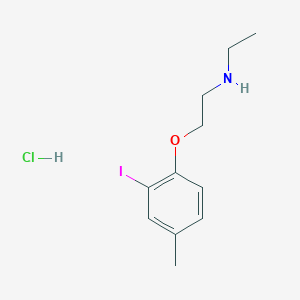
alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid
Vue d'ensemble
Description
Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid is a chemical compound characterized by a pyrimidine ring substituted with a methyl group and a thioether linkage to a benzeneacetic acid moiety
Mécanisme D'action
Target of Action
Related 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It is known that related 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
Related pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The compound’s boiling point is predicted to be 4587±330 °C, and its density is predicted to be 1174±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
Related 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity and excellent antiplasmodial activity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid are largely unexplored. Based on its structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . Therefore, this compound might also interact with enzymes and proteins involved in inflammatory responses.
Cellular Effects
Given its potential anti-inflammatory properties, it could influence cell function by modulating inflammatory signaling pathways
Molecular Mechanism
The exact molecular mechanism of action of this compound remains to be elucidated. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its potential anti-inflammatory effects suggest it might interact with inflammatory mediators .
Metabolic Pathways
It is possible that this compound could interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the thioether linkage.
Substitution: The benzene ring and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and thioethers.
Substitution: Various substituted pyrimidine and benzene derivatives.
Applications De Recherche Scientifique
Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thioether-Linked Compounds: Compounds with thioether linkages often have comparable chemical reactivity and applications.
Uniqueness
Alpha-((4-Methyl-2-pyrimidinyl)thio)benzeneacetic acid is unique due to its specific combination of a pyrimidine ring, thioether linkage, and benzeneacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-7-8-14-13(15-9)18-11(12(16)17)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJCTMSPPTLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007354 | |
| Record name | [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87125-93-7 | |
| Record name | Benzeneacetic acid, alpha-((4-methyl-2-pyrimidinyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-Methylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5339885.png)

![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5339923.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)

![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)

![Methyl 4-(morpholin-4-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B5339975.png)
